molecular formula C12H10N2O B3231213 3-(6-Aminopyridin-3-yl)benzaldehyde CAS No. 1314988-52-7

3-(6-Aminopyridin-3-yl)benzaldehyde

Cat. No.: B3231213
CAS No.: 1314988-52-7
M. Wt: 198.22 g/mol
InChI Key: CFRDOZWZZFRVMF-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C₁₂H₁₀N₂O It consists of a benzaldehyde moiety substituted with a 6-aminopyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Aminopyridin-3-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and 3-formylbenzoic acid.

    Formation of 6-Aminopyridin-3-yl Intermediate: The 3-bromopyridine undergoes a nucleophilic substitution reaction with an amine to form the 6-aminopyridin-3-yl intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-formylbenzoic acid under appropriate conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(6-Aminopyridin-3-yl)benzoic acid.

    Reduction: 3-(6-Aminopyridin-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(6-Aminopyridin-3-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-3-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.

    Receptor Binding: Interacting with cellular receptors to influence signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Aminopyridin-3-yl)benzamide: A derivative with an amide group instead of an aldehyde group.

    3-(6-Aminopyridin-3-yl)benzoic acid: The oxidized form of 3-(6-Aminopyridin-3-yl)benzaldehyde.

    3-(6-Aminopyridin-3-yl)benzyl alcohol: The reduced form of this compound.

Uniqueness

This compound is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

3-(6-aminopyridin-3-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-12-5-4-11(7-14-12)10-3-1-2-9(6-10)8-15/h1-8H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRDOZWZZFRVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284158
Record name Benzaldehyde, 3-(6-amino-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-52-7
Record name Benzaldehyde, 3-(6-amino-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314988-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-(6-amino-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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